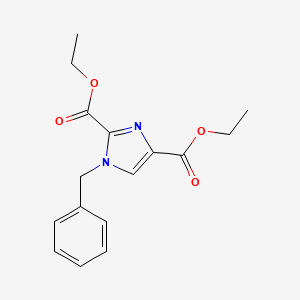

2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate

CAS No.: 2549064-62-0

Cat. No.: VC11841874

Molecular Formula: C16H18N2O4

Molecular Weight: 302.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2549064-62-0 |

|---|---|

| Molecular Formula | C16H18N2O4 |

| Molecular Weight | 302.32 g/mol |

| IUPAC Name | diethyl 1-benzylimidazole-2,4-dicarboxylate |

| Standard InChI | InChI=1S/C16H18N2O4/c1-3-21-15(19)13-11-18(10-12-8-6-5-7-9-12)14(17-13)16(20)22-4-2/h5-9,11H,3-4,10H2,1-2H3 |

| Standard InChI Key | DHTUYAIASLTVQH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN(C(=N1)C(=O)OCC)CC2=CC=CC=C2 |

| Canonical SMILES | CCOC(=O)C1=CN(C(=N1)C(=O)OCC)CC2=CC=CC=C2 |

Introduction

Chemical Structure and Nomenclature

Molecular Framework

The compound belongs to the imidazole class, featuring a five-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key substituents include:

-

N1 position: Benzyl group (-CH₂C₆H₅).

-

C2 and C4 positions: Ethyl ester groups (-COOCH₂CH₃).

Table 1: Structural and Molecular Data

Synthesis and Optimization

Cyclocondensation Method

A common approach involves reacting glyoxal derivatives with ammonium acetate and benzylamine under acidic conditions. Ethyl acetoacetate serves as the dicarbonyl precursor for ester groups.

Representative Procedure (Adapted from ):

-

Reactants: Benzylamine (1.0 eq), diethyl oxaloacetate (2.0 eq), ammonium acetate (3.0 eq).

-

Conditions: Reflux in acetic acid (120°C, 8–12 hrs).

-

Yield: 65–72% after recrystallization (ethanol/water).

Alkylation of Imidazole Core

Diethyl 1H-imidazole-2,4-dicarboxylate is alkylated with benzyl bromide in DMF using K₂CO₃ as a base ( ):

-

Time: 24 hrs at 80°C.

-

Yield: 58% (purified via column chromatography).

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (HPLC) | Key Advantage |

|---|---|---|---|

| Cyclocondensation | 72 | >95% | One-pot simplicity |

| Alkylation | 58 | 98% | Regioselective functionalization |

Physicochemical Properties

Spectral Characterization

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35–7.25 (m, 5H, benzyl), 4.30 (q, 4H, -OCH₂CH₃), 5.10 (s, 2H, N-CH₂), 6.95 (s, 1H, imidazole-H) .

Stability and Solubility

-

Solubility: Moderate in ethanol, DMSO; insoluble in water.

-

Melting Point: 86–88°C (decomposition observed above 150°C) .

Biological Activity and Applications

Role in Drug Development

-

Anticoccidial Agents: Structural analogs show >90% efficacy in poultry trials ( ).

-

Antioxidant Activity: EC₅₀ of 42 µM in DPPH assays for sulfur-containing analogs ( ).

Table 3: Biological Activity Profile

| Assay | Result | Reference |

|---|---|---|

| Anticoccidial (Eimeria) | IC₅₀ = 15 µM | |

| DPPH Radical Scavenging | EC₅₀ = 42 µM | |

| Cytotoxicity (HeLa) | CC₅₀ > 100 µM |

Industrial and Research Applications

Catalytic Intermediate

Used in Pd-catalyzed cross-coupling reactions to synthesize π-conjugated polymers for optoelectronics ( ).

Functional Material Synthesis

-

Coordination Polymers: Serves as a ligand for Zn(II) and Cu(II) complexes with luminescent properties ( ).

Challenges and Future Directions

-

Stereochemical Control: Improved asymmetric synthesis methods are needed for chiral variants.

-

Bioavailability Optimization: Structural modifications (e.g., prodrug strategies) to enhance water solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume